molecular formula C5H6O4 B14585727 5,5-Dihydroxy-3-methylfuran-2(5H)-one CAS No. 61343-46-2

5,5-Dihydroxy-3-methylfuran-2(5H)-one

Cat. No.: B14585727
CAS No.: 61343-46-2
M. Wt: 130.10 g/mol
InChI Key: GUSXGVUVVSDFJJ-UHFFFAOYSA-N
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Description

5,5-Dihydroxy-3-methylfuran-2(5H)-one is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dihydroxy-3-methylfuran-2(5H)-one can be achieved through various organic synthesis techniques. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable diketone or keto-alcohol, cyclization can be induced using a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and green chemistry principles might be employed to scale up the production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,5-Dihydroxy-3-methylfuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,5-Dihydroxy-3-methylfuran-2(5H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. In chemical reactions, its reactivity is influenced by the electron-donating effects of the hydroxyl groups and the electron-withdrawing effects of the furan ring.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2-methylfuran: Lacks one hydroxyl group compared to 5,5-Dihydroxy-3-methylfuran-2(5H)-one.

    3-Methylfuran: Lacks both hydroxyl groups.

    2,5-Dihydroxyfuran: Lacks the methyl group.

Properties

CAS No.

61343-46-2

Molecular Formula

C5H6O4

Molecular Weight

130.10 g/mol

IUPAC Name

5,5-dihydroxy-3-methylfuran-2-one

InChI

InChI=1S/C5H6O4/c1-3-2-5(7,8)9-4(3)6/h2,7-8H,1H3

InChI Key

GUSXGVUVVSDFJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(OC1=O)(O)O

Origin of Product

United States

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